Aspartame (L-α-aspartyl-L-phenylalanine methyl ester) is a synthetic dipeptide sweetener widely recognized for its intensely sweet taste. [] Discovered in 1965, its use as an artificial sweetener in various food and beverage products quickly gained popularity due to its low calorie content compared to sucrose. [, ] Aspartame plays a significant role in scientific research, particularly in areas such as food science, biochemistry, and analytical chemistry. Its unique properties make it valuable for studying taste perception, investigating metabolic pathways, and developing analytical methods.
Aspartame was discovered in 1965 by chemist James M. Schlatter while he was researching anti-ulcer drugs. It was approved for use in food products by the United States Food and Drug Administration in 1981 and has since become one of the most commonly used artificial sweeteners globally.
Aspartame is classified as a dipeptide methyl ester due to its structure, which consists of two amino acids linked together with a methyl ester group. It falls under the category of non-nutritive sweeteners, which provide sweetness without significant calories.
Aspartame can be synthesized through several methods, including both chemical and enzymatic routes. The most common synthesis involves the reaction of L-phenylalanine methyl ester with L-aspartic acid or its derivatives.
The enzymatic process typically involves:
Aspartame's molecular formula is , and its structure can be represented as follows:
The molecule consists of:
The molecular weight of aspartame is approximately 294.3 g/mol. Its melting point is around 250 °C, and it is soluble in water, which makes it suitable for various formulations.
Aspartame can undergo hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids, L-phenylalanine and L-aspartic acid. This reaction can be represented as:
During hydrolysis:
Aspartame's sweetness arises from its interaction with taste receptors on the tongue. When consumed, it is metabolized into its constituent amino acids and methanol, which are then absorbed into the bloodstream.
Aspartame serves primarily as a low-calorie sweetener in food products but also has applications in:
Its widespread use in various industries highlights its importance as a versatile ingredient in modern food technology.
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